molecular formula C13H9ClO3 B6396275 5-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95% CAS No. 1261991-08-5

5-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6396275
CAS RN: 1261991-08-5
M. Wt: 248.66 g/mol
InChI Key: QSXANHCDIGTOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95% (5-Cl-HBA) is a chemical compound with a wide range of uses in scientific research. Its unique properties make it an ideal substance for a variety of applications, including synthesis, drug development, and biochemical and physiological studies.

Scientific Research Applications

5-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95% is widely used in scientific research due to its unique properties. It has been used as a substrate for the synthesis of various compounds, such as antibiotics and other drugs. It has also been used in biochemical and physiological studies, as it can be used to measure the activity of enzymes and other proteins. Additionally, 5-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95% has been used in the development of new drugs and drug delivery systems.

Mechanism of Action

5-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that catalyzes the production of prostaglandins, which are involved in inflammation and other physiological processes. 5-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95% binds to the active site of COX and prevents the enzyme from catalyzing the production of prostaglandins.
Biochemical and Physiological Effects
5-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95% can inhibit the production of prostaglandins, which can reduce inflammation. In vivo studies have shown that 5-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95% can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 5-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95% has been shown to reduce the production of reactive oxygen species (ROS), which can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

5-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of biochemical and physiological studies. Additionally, it is relatively nontoxic and can be used in a variety of concentrations. However, 5-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95% also has some limitations. It is not very soluble in water, which can limit its use in certain experiments. Additionally, it can be toxic in high concentrations and can cause skin irritation.

Future Directions

The potential applications of 5-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95% are vast, and there are many potential future directions for research. One potential direction is to further explore the effects of 5-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95% on inflammation and oxidative stress. Additionally, further research could be done to explore the potential of 5-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95% as a drug delivery system. Finally, research could be conducted to explore the potential of 5-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95% in other areas of scientific research, such as the synthesis of new compounds.

Synthesis Methods

5-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95% is synthesized from 5-chloro-2-hydroxybenzoic acid and 2-hydroxybenzoic acid. The reaction begins with the formation of 5-chloro-2-hydroxybenzoic acid from the reaction of 5-chloro-2-hydroxybenzoic acid and 2-hydroxybenzoic acid. This reaction is catalyzed by a strong acid, such as sulfuric or hydrochloric acid. The reaction produces a mixture of 5-chloro-3-(2-hydroxyphenyl)benzoic acid and 3-(2-hydroxyphenyl)benzoic acid. The mixture is then separated by chromatography, and the 5-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95% is isolated.

properties

IUPAC Name

3-chloro-5-(2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXANHCDIGTOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688683
Record name 5-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261991-08-5
Record name 5-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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